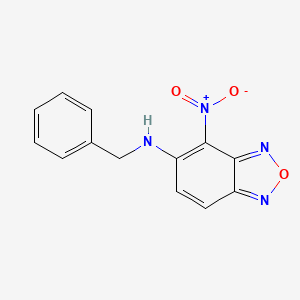

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Vue d'ensemble

Description

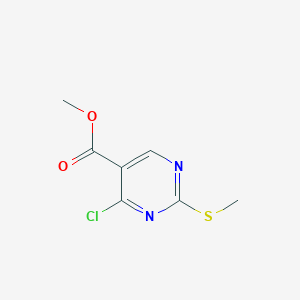

“N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine” is a chemical compound with the molecular formula C13H10N4O3 . It has an average mass of 270.243 Da and a monoisotopic mass of 270.075287 Da . This product is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of “N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine” consists of 13 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine” has a molecular weight of 270.24 g/mol. More detailed physical and chemical properties like melting point, boiling point, and density can be found on ChemicalBook .Applications De Recherche Scientifique

Nonlinear Optical (NLO) Properties

Scientific Field

Material Science and Photonics

Application Summary

The compound exhibits significant second-order non-centrosymmetric nonlinear optical properties, making it a promising candidate for applications in photonics and optoelectronics.

Methods of Application

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine crystals are developed using a slow evaporation solution growth synthesis method. Single-crystal XRD analysis predicts crystallographic properties, and Hirshfeld surface analysis provides a detailed description of structural and intermolecular interactions.

Results

The material demonstrates high transmittance and a cut-off wavelength of 244 nm, indicating purity and crystalline nature. The SHG efficiency is about 2.5 times greater than that of KDP material, confirming its high NLO material potential .

Antioxidant and Anti-inflammatory Activities

Scientific Field

Medicinal Chemistry and Pharmacology

Application Summary

N-Benzyl derivatives have been synthesized and tested for their antioxidant properties and ability to inhibit enzymes like lipoxygenase, which are involved in inflammatory processes.

Methods of Application

Synthesis of N-benzyl derivatives followed by in vitro antioxidant assays using various tests such as DPPH, AAPH, and ABTS•+ radical cation scavenging.

Results

The derivatives exhibit high interaction with DPPH and potent inhibition of lipid peroxidation. One derivative, in particular, showed a significant LOX inhibitory activity with an IC50 value of 10 μM .

Fluorescence Derivatization

Scientific Field

Analytical Chemistry

Application Summary

The compound is used for fluorescence derivatization, where it reacts with primary or secondary amines to yield highly fluorescent compounds, useful in chemical and analytical processes.

Methods of Application

Reaction of the compound with amines, followed by characterization using spectroscopic techniques like IR, UV-Vis, fluorescence, NMR, and MS.

Results

The reaction yields fluorescent derivatives that are structurally confirmed and exhibit strong fluorescence behavior, enhancing detection and analysis capabilities .

Hypoxia Inhibition in Cancer Therapy

Scientific Field

Oncology and Medicinal Chemistry

Application Summary

Benzoxadiazole derivatives, including N-Benzyl-4-nitrobenzo[c][1,2,5]oxadiazol-5-amine, are being explored for their potential as hypoxia inhibitors in cancer therapy.

Methods of Application

Design and synthesis of new series of boron-based benzoxadiazoles targeting tumor hypoxia, characterized by suitable spectroscopic techniques.

Results

The synthesized compounds are currently undergoing biological studies to evaluate their effectiveness as hypoxia inhibitors .

Photometric and Colorimetric Sensing

Scientific Field

Sensor Technology

Application Summary

The compound is involved in the development of photometric and colorimetric sensors for detecting substances like cyanide, utilizing its fluorescence properties.

Methods of Application

Use of NBD-based probes in correlative approaches with DFT calculations, UV-vis, fluorescence, and NMR spectroscopic methods.

Results

The approach allows for the sensitive detection of CN−, demonstrating the compound’s utility in sensor technology .

Crystal Growth and Characterization

Scientific Field

Crystallography and Material Science

Application Summary

The compound is used in the growth of single crystals for studying their structural, optical, thermal, and dielectric properties.

Methods of Application

Growth of crystals by slow evaporation and characterization through X-ray diffraction, thermal analysis, and dielectric studies.

Results

The studies reveal detailed information about the crystal structure, stability, and material properties, which are essential for various technological applications .

These applications highlight the versatility of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine in scientific research, spanning across multiple fields and showcasing its potential in advanced material development, medicinal chemistry, sensor technology, and more. Each application leverages the unique properties of the compound to address specific scientific challenges and contribute to the advancement of knowledge and technology.

Electro-Optic Modulation

Scientific Field

Optoelectronics

Application Summary

The compound is used in electro-optic modulation, which is crucial for the development of high-speed communication systems and advanced photonic devices.

Methods of Application

Incorporation of the compound into liquid crystal (LC) mixtures, followed by Density Functional Theory (DFT) calculations to understand the molecular geometries, polarizability, and dipole moment.

Results

The presence of the compound enhances the electro-optic effects, leading to improved performance of LC displays and other photonic components .

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmacological activities.

Methods of Application

Utilization in various organic reactions, such as Suzuki coupling and nucleophilic substitution, to synthesize novel organic compounds.

Results

The synthesized molecules exhibit promising biological activities and are being further investigated for potential drug development .

Drug Design and Discovery

Scientific Field

Pharmaceutical Sciences

Application Summary

The benzoxadiazole core of the compound is explored for its potential in drug design, especially in the search for new therapeutic agents.

Methods of Application

Computer-aided drug design (CADD) techniques are employed to model interactions with biological targets, followed by synthesis and biological evaluation.

Results

Several derivatives show high affinity for target receptors, indicating their potential as lead compounds in drug discovery .

Advanced Material Development

Scientific Field

Material Science

Application Summary

The compound’s unique optical and electronic properties make it suitable for the development of advanced materials with specific functionalities.

Methods of Application

Integration into polymeric matrices or thin films, followed by characterization using spectroscopic and electrochemical methods.

Results

The materials developed exhibit enhanced properties, such as increased conductivity and improved light-emitting capabilities .

Sensor Technology

Application Summary

Utilized in the fabrication of chemical sensors due to its fluorescence properties, which can be modulated upon interaction with analytes.

Methods of Application

Development of sensor platforms that incorporate the compound, followed by testing with various analytes to determine sensitivity and selectivity.

Results

The sensors demonstrate high sensitivity and rapid response times for the detection of specific chemicals or biomolecules .

Environmental Monitoring

Scientific Field

Environmental Science

Application Summary

The compound is investigated for its use in environmental monitoring, particularly in the detection of pollutants and toxic substances.

Methods of Application

Incorporation into sensing devices or assays that can detect trace amounts of environmental contaminants.

Results

The compound-based sensors are capable of detecting low concentrations of pollutants, aiding in environmental protection efforts .

Propriétés

IUPAC Name |

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c18-17(19)13-11(7-6-10-12(13)16-20-15-10)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINIVJQEMAJGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C3=NON=C3C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427758 | |

| Record name | N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |

CAS RN |

306934-83-8 | |

| Record name | N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate](/img/structure/B1609507.png)

![7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1609510.png)

![N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine](/img/structure/B1609512.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol](/img/structure/B1609525.png)